3-Propoxybenzofuran-2-carboxylic acid

説明

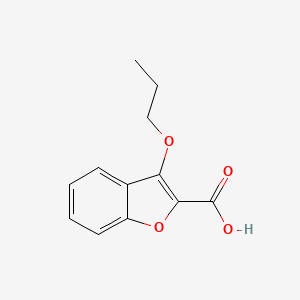

Structure

2D Structure

3D Structure

特性

分子式 |

C12H12O4 |

|---|---|

分子量 |

220.22 g/mol |

IUPAC名 |

3-propoxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H12O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h3-6H,2,7H2,1H3,(H,13,14) |

InChIキー |

VCUHQTWSJZHXGV-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=C(OC2=CC=CC=C21)C(=O)O |

製品の起源 |

United States |

Mechanistic Investigations and Reaction Dynamics of 3 Propoxybenzofuran 2 Carboxylic Acid Synthesis

Elucidation of Reaction Mechanisms in Benzofuran (B130515) Formation

One of the classic methods for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement, also known as the coumarin (B35378)–benzofuran ring contraction. wikipedia.org This reaction transforms 3-halocoumarins into the desired benzofuran derivatives and is particularly relevant for producing the carboxylic acid moiety at the 2-position. nih.govfao.org

The mechanism is proposed to proceed through several key steps:

Base-Catalyzed Ring Fission : The reaction is initiated by a base, such as sodium hydroxide (B78521), which catalyzes the hydrolytic opening of the lactone ring in the 3-halocoumarin precursor. nih.gov

Formation of a Dianion Intermediate : This ring-opening results in the formation of a dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. nih.gov This intermediate is a critical juncture in the reaction pathway.

Intramolecular Nucleophilic Attack : The phenoxide anion within the intermediate then performs an intramolecular nucleophilic attack on the vinyl halide carbon atom. nih.gov

Cyclization and Product Formation : This attack leads to the closure of the five-membered furan (B31954) ring and displacement of the halide ion, yielding the final benzofuran-2-carboxylic acid product. nih.gov Microwave-assisted conditions have been shown to significantly reduce reaction times for this transformation. nih.govfao.org

For the synthesis of 3-Propoxybenzofuran-2-carboxylic acid, this would necessitate starting with a 3-halo-coumarin bearing a propoxy group at the appropriate position on the benzene (B151609) ring.

The selectivity of benzofuran synthesis is heavily dependent on the nature and reactivity of the reaction intermediates. Different synthetic routes generate distinct intermediates that guide the cyclization process.

In the Perkin rearrangement, the geometry and electronic properties of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid dianion are crucial for the efficient intramolecular cyclization to occur. nih.gov

Alternative syntheses highlight the role of other types of intermediates. For instance, acid-catalyzed cyclization of acetal (B89532) precursors proceeds through the formation of an oxonium ion. wuxiapptec.com The subsequent nucleophilic attack by the phenyl ring onto this oxonium ion intermediate dictates the regioselectivity of the reaction. Quantum mechanical calculations of the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion can be used to predict the outcome of the cyclization. wuxiapptec.com

In other metal-catalyzed reactions, such as those involving copper or palladium, the reaction may proceed through organometallic intermediates. For example, a copper-catalyzed synthesis of benzofurans from salicylaldehydes and terminal alkynes is proposed to proceed via a copper acetylide intermediate which then attacks an iminium ion formed in situ. nih.gov These intermediates control the reaction pathway and prevent the formation of undesired side products, ensuring selective formation of the benzofuran scaffold.

Kinetic and Thermodynamic Considerations in Synthetic Transformations

The outcome of a chemical synthesis is governed by the interplay between kinetics and thermodynamics. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), whereas thermodynamic control favors the most stable product.

Computational studies are often employed to model the energy landscape of these reactions. Theoretical calculations can determine the total energy and other thermodynamic parameters of reactants, intermediates, and products to confirm the stability of the desired product over other potential isomers or side products. semanticscholar.org For example, the Gibbs free energy changes (ΔG) associated with proton release, hydrogen atom release, and electron release have been determined for certain benzofuranone derivatives, providing insight into their thermodynamic behavior. nih.gov

| Parameter | Description | Impact on Benzofuran Synthesis |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | A lower Ea for the desired cyclization pathway leads to faster product formation and kinetic control. |

| Rate Constant (k) | A measure of the reaction rate. It is temperature-dependent. | Higher temperatures generally increase the rate constant, but may also enable competing side reactions with higher Ea. |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity and thermodynamic favorability of a reaction. | A large negative ΔG for the overall synthesis indicates the formation of a stable benzofuran product is highly favorable. |

| Intermediate Stability | The relative energy of transient species formed during the reaction. | More stable intermediates can lower the overall activation energy but can also represent thermodynamic sinks that slow the reaction. |

Regioselectivity and Stereoselectivity in the Formation of Substituted Benzofurans

Regioselectivity refers to the control of which position on a molecule reacts, and it is a major consideration in the synthesis of substituted benzofurans like this compound. When an intramolecular cyclization occurs onto a substituted benzene ring, the reaction can potentially occur at different positions, leading to a mixture of regioisomers. oregonstate.edu

The factors controlling regioselectivity include:

Steric Hindrance : Cyclization generally favors the sterically less-hindered position. For example, the cyclization of an α-phenoxycarbonyl compound with a substituent at the meta-position often leads to the 3,6-disubstituted benzofuran, avoiding the more hindered ortho position. oregonstate.edu

Electronic Effects : The electronic nature of the substituents on the aromatic ring can direct the cyclization. Electron-donating groups can activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups deactivate them.

Reaction Conditions : The choice of catalyst (acidic, basic, or metal-based) can profoundly influence the regiochemical outcome by altering the reaction mechanism and the nature of the key intermediates. wuxiapptec.com

The following table summarizes regiochemical outcomes in benzofuran synthesis under different substitution patterns. oregonstate.edu

| Substrate Substitution Pattern | Observed Outcome | Controlling Factor |

|---|---|---|

| One ortho-position blocked | Single regioisomer formed | Positional constraint |

| Both ortho-positions unsubstituted | Favors cyclization at the less sterically hindered position | Steric hindrance |

| Minimal steric or electronic preference | Mixture of regioisomers | Lack of strong directing effects |

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The core benzofuran ring is planar and achiral. Therefore, stereoselectivity is not a factor in the formation of the ring itself. However, it becomes critical if the synthesis involves the creation of chiral centers on substituents attached to the benzofuran core. For the synthesis of this compound, no new stereocenters are formed on the core structure. Should the propoxy group or another part of the molecule contain a chiral center, its stereochemistry would typically be retained from the starting material.

Reactivity Profile and Chemical Transformations of 3 Propoxybenzofuran 2 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group at the 2-position of the benzofuran (B130515) ring is a primary site for chemical modification, enabling the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Esterification Reactions

3-Propoxybenzofuran-2-carboxylic acid can be readily converted to its corresponding esters through various esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com

The general reaction proceeds as follows: the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Detailed research findings have demonstrated the successful synthesis of various alkyl esters of benzofuran-2-carboxylic acid derivatives. While specific examples for the 3-propoxy derivative are not extensively detailed in readily available literature, the general applicability of this reaction is well-established for the benzofuran-2-carboxylic acid scaffold.

Table 1: Examples of Esterification of Benzofuran-2-Carboxylic Acid Analogues

| Carboxylic Acid Reactant | Alcohol | Catalyst | Product | Yield (%) | Reference |

| Benzofuran-2-carboxylic acid | Ethanol (B145695) | H₂SO₄ | Ethyl benzofuran-2-carboxylate | High | masterorganicchemistry.comcerritos.edu |

| p-Aminobenzoic acid | Ethanol | H₂SO₄ | Ethyl p-aminobenzoate (Benzocaine) | - | libretexts.org |

| Lauric acid | Ethanol | Acetyl chloride (generates HCl in situ) | Ethyl laurate | - | cerritos.edu |

Note: This table provides examples of Fischer esterification for analogous carboxylic acids to illustrate the general reaction conditions and applicability.

Amidation Reactions (e.g., Formation of Benzofuran-2-carboxamides)

The conversion of this compound into amides, specifically benzofuran-2-carboxamides, is a crucial transformation for the development of new therapeutic agents, as the amide bond is a key feature in many biologically active molecules. Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be activated.

Common methods for amide formation involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. nih.gov

For instance, the synthesis of N-phenyl-3-methylbenzofuran-2-carboxamides has been achieved by reacting the corresponding 3-methylbenzofuran-2-carboxylic acids with aniline (B41778) in the presence of DCC and DMAP. nih.gov A similar strategy can be employed for the synthesis of N-substituted 3-propoxybenzofuran-2-carboxamides. For example, the synthesis of N-benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide (B1298429) was accomplished by reacting the corresponding carboxylic acid with benzylamine (B48309) using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling agent and DIPEA (N,N-diisopropylethylamine) as a base. mdpi.com

Table 2: Representative Amidation Reaction of a Benzofuran-2-Carboxylic Acid Derivative

| Carboxylic Acid Reactant | Amine | Coupling Agent/Base | Product | Yield (%) | Reference |

| 5-Methoxy-3-(2-ethyl morpholine) benzofuran-2-carboxylic acid | Benzylamine | TBTU / DIPEA | N-benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide | 33.5 | mdpi.com |

| 3-Methylbenzofuran-2-carboxylic acid | Aniline | DCC / DMAP | 3-Methyl-N-phenylbenzofuran-2-carboxamide | 63 | nih.gov |

Note: This table highlights a specific example of an amidation reaction on a substituted benzofuran-2-carboxylic acid to demonstrate the reagents and conditions typically used.

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-propoxybenzofuran-2-yl)methanol. This transformation is typically achieved using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgmasterorganicchemistry.comchemistrysteps.com

The reduction process with LiAlH₄ involves several steps. Initially, the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. Further reaction with LiAlH₄ reduces the carboxylate to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and decompose any excess hydride reagent. masterorganicchemistry.comchemistrysteps.comreddit.comyoutube.com

Reactions Involving the Benzofuran Ring System

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the propoxy group at the 3-position and the carboxylic acid group at the 2-position influences the regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

In the case of benzo[b]thiophen-2-carboxylic acid, a close structural analog, nitration has been shown to result in a mixture of substitution products on the benzene (B151609) ring, with substitution occurring at the 3-, 4-, 6-, and 7-positions. A small amount of ipso-substitution, where the carboxylic acid group is replaced by the nitro group, was also observed. rsc.org A similar outcome would be expected for the nitration of this compound.

Bromination of benzofuran derivatives has also been reported. For example, bromination of certain 3-benzofurancarboxylic acid derivatives has been achieved using bromine in chloroform. mdpi.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on an unsubstituted benzofuran ring is generally difficult due to the electron-rich nature of the aromatic system. However, if the ring is substituted with strong electron-withdrawing groups, particularly at positions ortho or para to a good leaving group (such as a halide), SNAᵣ can occur. wikipedia.orgchemistrysteps.comnih.govopenstax.orglibretexts.org In the context of this compound, nucleophilic substitution would likely require prior modification of the ring, for example, by introducing a halogen atom onto the benzene portion of the molecule.

Oxidative Transformations

The furan (B31954) ring of the benzofuran system is susceptible to oxidation, which can lead to ring-opening or other transformations. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the oxidation of alkenes and other electron-rich systems. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org

Chemical Stability and Degradation Pathways (Research Context)

The chemical stability and degradation of this compound are influenced by its constituent functional groups: the benzofuran ring, the carboxylic acid moiety, and the propoxy ether linkage. While specific research on the degradation pathways of this particular molecule is not extensively detailed in the public domain, its reactivity can be inferred from studies on analogous structures.

Under normal storage conditions, compounds with a similar benzofuran core, such as 2,3-Dihydro-1-benzofuran-2-carboxylic acid, are considered stable. fishersci.se However, the presence of the carboxylic acid and ether groups introduces potential routes for chemical transformation under specific environmental conditions.

Key Factors Influencing Stability:

pH: The carboxylic acid group can undergo acid-base reactions. In basic conditions, it will deprotonate to form a carboxylate salt. The stability of the benzofuran ring itself can also be compromised by strong bases, which can catalyze ring-opening reactions, as seen in the Perkin rearrangement synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. nih.gov

Temperature: Like many organic carboxylic acids, this compound is susceptible to thermal decomposition at elevated temperatures. Studies on the thermal decomposition of carboxylic acids on metal surfaces show that they can decompose at temperatures between 500 and 650 K, typically leading to the elimination of carbon dioxide and the deposition of hydrocarbon fragments. rsc.org

Oxidizing and Reducing Agents: The benzofuran ring and the propoxy group can be susceptible to strong oxidizing agents. fishersci.se The carboxylic acid group is generally resistant to further oxidation but can be reduced under harsh conditions.

Hydrolysis: While the propoxy group is an ether, which is generally more stable to hydrolysis than an ester, cleavage can occur under strong acidic conditions.

Potential Degradation Pathways:

Based on the chemistry of its functional groups, the following degradation pathways can be postulated:

Decarboxylation: At high temperatures, the carboxylic acid group can be lost as carbon dioxide (CO2), leading to the formation of 3-propoxybenzofuran.

Ether Cleavage: Under strongly acidic conditions, the propoxy group could be cleaved from the benzofuran ring, yielding 3-hydroxybenzofuran-2-carboxylic acid and propanol (B110389) or related propyl species.

Oxidative Degradation: Strong oxidizing agents could lead to the opening of the furan ring or modification of the benzene ring, resulting in a variety of smaller, oxygenated organic molecules.

Biological Degradation: While specific studies are lacking, research on the biodegradation of related aromatic ethers like dibenzofuran (B1670420) suggests that microbial enzymatic pathways could potentially degrade the benzofuran structure. nih.gov This process often involves initial dioxygenation and subsequent ring cleavage. nih.gov

The following table summarizes the expected stability of this compound under various conditions, based on the reactivity of its functional groups.

| Condition | Expected Stability | Potential Degradation Products | Relevant Functional Group |

|---|---|---|---|

| Normal Storage Conditions (Ambient temperature, protected from light and moisture) | Stable fishersci.se | None expected | Entire Molecule |

| Strongly Acidic (e.g., refluxing in concentrated HCl) | Potentially Unstable | 3-Hydroxybenzofuran-2-carboxylic acid, Propanol | Propoxy Ether |

| Strongly Basic (e.g., concentrated NaOH) | Potentially Unstable | Ring-opened products nih.gov | Benzofuran Ring, Carboxylic Acid (salt formation) |

| High Temperature (>200 °C) | Unstable | 3-Propoxybenzofuran, Carbon Dioxide fishersci.sersc.org | Carboxylic Acid |

| Strong Oxidizing Agents (e.g., KMnO4, H2O2) | Unstable fishersci.se | Various oxidized ring-opened products | Benzofuran Ring, Propoxy Group |

| Strong Reducing Agents (e.g., LiAlH4) | Carboxylic acid group will be reduced fishersci.se | (3-Propoxybenzofuran-2-yl)methanol | Carboxylic Acid |

Advanced Applications in Chemical Research and Development Excluding Prohibited Areas

Strategic Building Block in Complex Organic Synthesis

The structural features of 3-Propoxybenzofuran-2-carboxylic acid—a fused heterocyclic ring system, a carboxylic acid handle for further functionalization, and an alkoxy substituent—position it as a potentially valuable intermediate in the synthesis of more complex molecules.

Precursor for Advanced Heterocyclic Scaffolds

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, such as amides, esters, and ketones. This versatility would allow for its use as a starting material in the construction of more elaborate heterocyclic systems. For instance, coupling of the carboxylic acid with various amines could lead to a library of benzofuran-2-carboxamides, a class of compounds often explored for their biological activities. The propoxy group at the 3-position could influence the conformational preferences and biological interactions of the resulting larger molecules.

Synthesis of Research Probes and Analogues

In medicinal chemistry, the synthesis of analogues of biologically active compounds is a crucial step in understanding structure-activity relationships (SAR). This compound could serve as a scaffold for the synthesis of novel research probes. The propoxy group offers a site for potential metabolic activity and can influence the lipophilicity of the molecule, which is a key parameter in drug design. By systematically modifying this and other parts of the molecule, chemists could develop tools to investigate biological pathways and receptor interactions.

Contributions to Advanced Materials Science

Benzofuran-containing molecules have been investigated for their utility in materials science, particularly in the realm of organic electronics and functional polymers. The specific electronic properties imparted by the benzofuran (B130515) ring system are central to these applications.

Development of Functional Polymers and Coatings

While no specific research details the use of this compound in polymer science, its structure suggests potential. The carboxylic acid functionality could be used to incorporate the benzofuran moiety into polymer backbones or as a pendant group through esterification or amidation reactions. The resulting polymers might exhibit interesting optical or thermal properties, and the propoxy group could enhance solubility in organic solvents, facilitating processing for coatings and films.

Organic Electronic Materials (e.g., Organic Light-Emitting Diodes)

The conjugated π-system of the benzofuran core is a key feature for its potential application in organic electronic materials, such as Organic Light-Emitting Diodes (OLEDs). Derivatives of benzofuran have been explored as components of hole-transporting layers or as fluorescent emitters. The electronic nature of the substituents on the benzofuran ring can tune the HOMO and LUMO energy levels, thereby influencing the electroluminescent properties. The propoxy group in this compound would act as an electron-donating group, which could be a desirable feature for tuning the electronic properties of potential organic electronic materials. However, there is no specific literature to confirm the application of this particular compound in OLEDs.

Research into Biochemical Target Modulation

Many benzofuran derivatives have been synthesized and evaluated for their potential to modulate the activity of various biochemical targets, including enzymes and receptors. This has led to the discovery of compounds with a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

The specific structure of this compound, with its combination of a lipophilic propoxy group and a polar carboxylic acid, suggests that it could interact with biological targets. The carboxylic acid could form hydrogen bonds or ionic interactions with amino acid residues in a protein's active site, while the benzofuran ring and propoxy tail could engage in hydrophobic or van der Waals interactions. Despite this potential, there is a lack of published research on the biological evaluation of this compound against any specific biochemical targets.

Investigation of Carbonic Anhydrase Inhibition by Benzofuran-Based Carboxylic Acids

A comprehensive search of scientific literature and chemical databases did not yield any studies specifically investigating the carbonic anhydrase inhibitory activity of this compound. Research in this area has primarily focused on other derivatives within the benzofuran-2-carboxylic acid family. These studies explore how different substituents on the benzofuran ring influence the inhibitory potential against various carbonic anhydrase isoforms. However, the specific impact of a 3-propoxy group has not been documented.

Exploration of Kinase Inhibition (e.g., Pim-1 Kinase)

There is no available research specifically detailing the exploration of this compound as a kinase inhibitor, including its potential activity against Pim-1 kinase. The existing body of work on kinase inhibition by benzofuran derivatives has examined a range of structural analogues, but the 3-propoxy variant is not among the compounds with published inhibitory data.

Research on Enzyme Inhibition (e.g., Acetylcholinesterase)

Similarly, a review of the current scientific literature indicates a lack of research into the acetylcholinesterase inhibitory properties of this compound. While other benzofuran-based compounds have been synthesized and evaluated for their potential to inhibit this enzyme, no such studies have been reported for the 3-propoxy derivative.

Environmental Chemical Research on Degradation and Behavior

Information regarding the environmental degradation and behavior of this compound is not available in the public domain. Studies on the environmental fate of this specific chemical, including its biodegradability, persistence, and potential transformation products, have not been conducted or reported. Therefore, its environmental impact remains uncharacterized.

Future Research Directions and Emerging Trends in 3 Propoxybenzofuran 2 Carboxylic Acid Studies

Development of Next-Generation Sustainable Synthetic Methodologies

The synthesis of the benzofuran (B130515) core has traditionally involved methods like acid-catalyzed cyclizations and various transition-metal-catalyzed transformations. nih.gov However, the future of synthesizing 3-Propoxybenzofuran-2-carboxylic acid and its derivatives is increasingly geared towards sustainable and green chemistry principles. Research is moving beyond conventional methods to embrace more environmentally friendly and efficient strategies.

Emerging trends include:

Microwave- and Ultrasound-Assisted Synthesis : These techniques offer significant advantages over conventional heating, including shorter reaction times, higher yields, and often milder reaction conditions, contributing to greener synthetic protocols. researchgate.net

Catalysis with Earth-Abundant Metals : While palladium and other precious metals have been instrumental in benzofuran synthesis, future methodologies will likely focus on catalysts based on more abundant and less toxic metals like copper and iron to improve the sustainability of the processes. nih.govacs.org

Visible-Light-Promoted Reactions : Photocatalysis represents a powerful tool for forming C-C and C-O bonds under mild conditions, using light as a renewable energy source to drive chemical transformations. nih.gov

Flow Chemistry : Continuous flow reactors provide enhanced control over reaction parameters, improve safety and scalability, and can lead to higher efficiency and purity compared to batch processes.

Use of Greener Solvents : The replacement of hazardous organic solvents with more benign alternatives, such as water, ethanol (B145695), or deep eutectic solvents (DESs), is a key focus for reducing the environmental impact of synthesis. acs.orgniscair.res.in

These next-generation methodologies aim to make the synthesis of complex benzofuran structures like this compound more efficient, cost-effective, and environmentally responsible. niscair.res.in

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. researchgate.netyoutube.com For this compound, these computational tools offer the potential to rapidly explore its chemical space and predict its properties without exhaustive experimental synthesis and testing.

Key applications include:

Property Prediction : Machine learning models can be trained on existing chemical datasets to predict various properties of new virtual compounds, such as physicochemical characteristics, biological activity, and toxicity. unisza.edu.myresearchgate.netnih.gov For instance, models can forecast the potential of analogues to exhibit specific therapeutic effects or adverse reactions. nih.gov

De Novo Molecular Design : Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on the this compound scaffold. researchgate.netresearchgate.net These models can be programmed to optimize for multiple desired properties simultaneously, such as high potency and low toxicity.

Quantitative Structure-Activity Relationship (QSAR) : Advanced 3D-QSAR models can build robust correlations between the three-dimensional structure of benzofuran analogues and their biological activity, providing deep insights for designing more effective compounds. nih.gov

Reaction Prediction and Synthesis Planning : AI tools can predict the outcomes of unknown chemical reactions and even devise complete synthetic routes for target molecules, streamlining the process of creating novel derivatives.

The integration of AI and ML promises to reduce the time and cost associated with discovering new benzofuran-based compounds with valuable research applications. youtube.com

Exploration of Novel Reactivity and Transformation Pathways

While the core benzofuran structure is well-established, ongoing research seeks to uncover new ways to functionalize it, leading to novel derivatives with unique properties. For this compound, future studies will likely focus on the reactivity of the C2-carboxylic acid group and the C3-propoxy group, as well as the benzofuran ring itself.

Emerging research directions involve:

C-H Functionalization : Direct C-H activation and functionalization are powerful strategies for modifying the benzofuran scaffold without the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation at the C3 position is a notable example that allows for the installation of diverse aryl and heteroaryl substituents. nih.govchemrxiv.org

Transamidation Reactions : Novel methods for converting the carboxylic acid at the C2 position into a wide array of amides are being developed. nih.govchemrxiv.org This allows for the modular synthesis of complex benzofuran-2-carboxamides, which are prevalent in biologically active molecules. chemrxiv.org

Domino and Cascade Reactions : The development of multi-step reactions that occur in a single pot (domino or cascade reactions) provides an efficient pathway to construct complex polycyclic systems from simpler benzofuran precursors. nih.govscienceopen.com

Modifying the Propoxy Chain : Research into the selective transformation of the 3-propoxy group could open pathways to new analogues. This might include ether cleavage, oxidation, or functionalization of the alkyl chain to introduce new chemical handles for further diversification.

These explorations will expand the library of accessible derivatives, enabling a more thorough investigation of structure-activity relationships. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

A precise understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for rational design and for understanding their interactions with biological targets. Future research will rely on a combination of sophisticated analytical techniques and computational methods.

State-of-the-art techniques include:

Single-Crystal X-ray Diffraction : This remains the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions that form its supramolecular architecture. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) : Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for confirming the structure of complex derivatives in solution.

Computational Spectroscopy : Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. By calculating theoretical vibrational (FT-IR, Raman) and NMR spectra, researchers can confirm spectral assignments and gain deeper insight into the molecule's electronic structure. researchgate.netnih.gov

X-ray Absorption Spectroscopy (XAS) : For metallo-complexes of benzofuran derivatives, techniques like XAS can provide valuable information about the oxidation state and local coordination environment of the metal center. researchgate.net

Hirshfeld Surface Analysis : This computational tool, derived from X-ray diffraction data, allows for the visualization and quantification of intermolecular interactions within a crystal, providing insights into the forces that govern its packing and stability. researchgate.net

The synergy between these advanced experimental and computational methods will enable a highly detailed structural and electronic characterization of novel compounds based on the this compound scaffold.

Computational Design of Analogues with Tailored Research Properties

Computational chemistry has become an essential tool for designing new molecules with specific, predefined properties, thereby guiding synthetic efforts toward the most promising candidates. mdpi.com For this compound, computational design can be used to create analogues with tailored affinities for biological targets or specific material science applications.

The computational design workflow typically involves:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It is widely used to screen virtual libraries of compounds and to prioritize those with the highest predicted binding affinity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

Free Energy Calculations : Methods like MM-PBSA and MM-GBSA can estimate the binding free energy of a ligand to its target, offering a more quantitative prediction of binding affinity than docking scores alone. researchgate.net

In Silico ADMET Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates at an early stage, helping to identify molecules with favorable pharmacokinetic profiles and reducing late-stage failures. researchgate.net

By employing these computational strategies, researchers can rationally design novel analogues of this compound, optimizing their structure to achieve desired biological activities or material properties before committing to resource-intensive chemical synthesis. nih.govnih.govresearchgate.net

Q & A

Q. Key Data :

- Reaction yields: 60–80% for analogous ester derivatives (e.g., 6-propionoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid) .

- Catalytic systems: Pd(OAc)₂ with ligands like PPh₃ for C–H activation .

Advanced: How can reaction conditions be optimized for introducing the propoxy group at the C3 position?

Methodological Answer:

Optimization strategies include:

Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (e.g., Xantphos, BINAP) to enhance regioselectivity. highlights Pd-catalyzed C–H arylation as effective for benzofuran functionalization .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene or THF may reduce side reactions.

Temperature Control : Higher temperatures (80–120°C) accelerate C–H activation but may degrade sensitive intermediates.

Additives : Silver salts (Ag₂CO₃) or oxidants (Cu(OAc)₂) can improve catalytic efficiency.

Validation : Monitor progress via TLC or LC-MS. Compare yields and purity using NMR and HPLC .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify propoxy (-OCH₂CH₂CH₃) protons (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂).

- ¹³C NMR : Confirm carboxylic acid (δ ~170 ppm) and benzofuran carbons.

IR Spectroscopy : Detect C=O stretch (~1680–1720 cm⁻¹) and O-H (carboxylic acid, broad ~2500–3300 cm⁻¹).

Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) matching theoretical mass.

Example : reports ¹H NMR discrepancies in benzofuran derivatives, emphasizing the need for 2D NMR (COSY, HSQC) to resolve ambiguities .

Advanced: How can researchers resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

Repeat Synthesis : Confirm reproducibility to rule out experimental errors.

Advanced NMR : Use 2D techniques (NOESY for spatial proximity, HMBC for long-range couplings) to assign challenging signals. used ¹³C NMR to resolve structural ambiguities in benzofuran-quinoline hybrids .

X-ray Crystallography : Obtain single crystals (e.g., via slow evaporation) for definitive structural confirmation.

Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .

Basic: How is the biological activity of this compound evaluated in vitro?

Methodological Answer:

Target Selection : Prioritize enzymes/receptors (e.g., COX-2, kinases) based on structural analogs ( discusses benzofuran derivatives evaluated for anti-inflammatory activity) .

Assay Design :

- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates or ELISA.

- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).

Controls : Include positive controls (e.g., aspirin for COX-2) and vehicle controls.

Data Interpretation : Dose-response curves (GraphPad Prism) and statistical analysis (ANOVA) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified propoxy chains (e.g., longer alkoxy groups) or substituted benzofuran cores. demonstrates how ester chain length affects bioactivity in benzopyran-3-carboxylic acids .

Pharmacophore Mapping : Use molecular docking (AutoDock, Schrödinger) to identify critical interactions (e.g., hydrogen bonds with catalytic residues).

In Vivo Testing : Prioritize analogs with low nM IC₅₀ for pharmacokinetic studies (e.g., bioavailability in rodent models).

Case Study : showed that 6-propionoxymethyl derivatives exhibited higher activity than butyryl analogs, highlighting chain length effects .

Basic: What analytical methods are used to quantify this compound in complex mixtures?

Methodological Answer:

HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% formic acid), UV detection at λ ~254 nm.

Calibration Curve : Prepare standards (0.1–100 µg/mL) for linear regression (R² > 0.99).

Sample Prep : Liquid-liquid extraction (ethyl acetate) or SPE for matrix cleanup.

Validation : Follow ICH guidelines for accuracy (spiked recovery 85–115%), precision (RSD < 5%) .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) improve detection sensitivity?

Methodological Answer:

LC-MS/MS Setup :

- Column : HILIC or C18 for polar/non-polar analytes.

- Ionization : ESI in negative mode (carboxylic acid deprotonation).

MRM Transitions : Select precursor → product ion pairs (e.g., m/z 235 → 191 for fragmentation).

Limit of Quantification (LOQ) : Achieve sub-ng/mL levels via optimized collision energy and dwell times.

Application : Detect trace impurities or metabolites in biological matrices (e.g., plasma, urine) .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitution.

Reaction Pathway Analysis : Identify transition states (TS) and activation energies for propoxy group introduction.

Solvent Effects : Use PCM models to simulate solvent interactions (e.g., DMSO vs. toluene).

Validation : Compare predicted outcomes with experimental yields .

Advanced: How should researchers address contradictory data in spectral characterization?

Methodological Answer:

Reproducibility Checks : Repeat synthesis and characterization under identical conditions.

Cross-Validation : Use complementary techniques (e.g., X-ray if NMR is ambiguous). resolved spectral mismatches in benzofuran-quinoline hybrids via 2D NMR .

Collaborative Analysis : Consult crystallography or spectroscopy experts for complex cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。